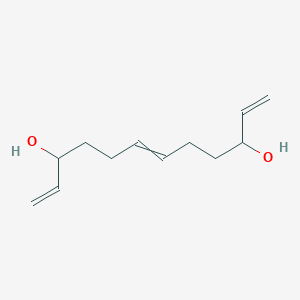
Dodeca-1,6,11-triene-3,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-1,6,11-triene-3,10-diol: is an organic compound with the molecular formula C12H20O2 It is characterized by the presence of three double bonds and two hydroxyl groups, making it a diol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodeca-1,6,11-triene-3,10-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as dodecatriene and appropriate reagents to introduce hydroxyl groups at the desired positions. The reaction conditions often involve controlled temperatures, catalysts, and solvents to ensure the selective formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Dodeca-1,6,11-triene-3,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of dodeca-1,6,11-triene-3,10-dione.
Reduction: Formation of dodecane-3,10-diol.
Substitution: Formation of dodeca-1,6,11-triene-3,10-dichloride.
Scientific Research Applications
Chemistry: Dodeca-1,6,11-triene-3,10-diol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a model compound to study the effects of diols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal properties are being explored, particularly its role as a building block for pharmaceuticals. Its hydroxyl groups and double bonds make it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with desirable properties.
Mechanism of Action
The mechanism of action of Dodeca-1,6,11-triene-3,10-diol involves its interaction with molecular targets through its hydroxyl groups and double bonds. These functional groups can participate in hydrogen bonding, covalent bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Dodeca-1,6,11-triene-3,10-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.
Dodecane-3,10-diol: Saturated version with no double bonds.
Dodeca-1,6,11-triene-3,10-dichloride: Chlorinated version with chloride substituents instead of hydroxyl groups.
Uniqueness: Dodeca-1,6,11-triene-3,10-diol is unique due to the presence of both hydroxyl groups and multiple double bonds. This combination of functional groups provides a versatile platform for various chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for synthetic chemistry and industrial applications.
Properties
CAS No. |
801237-19-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
dodeca-1,6,11-triene-3,10-diol |
InChI |
InChI=1S/C12H20O2/c1-3-11(13)9-7-5-6-8-10-12(14)4-2/h3-6,11-14H,1-2,7-10H2 |
InChI Key |
JYTRAFWQTWIQCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCC=CCCC(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


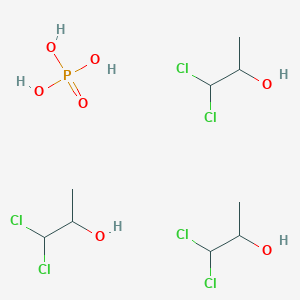
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
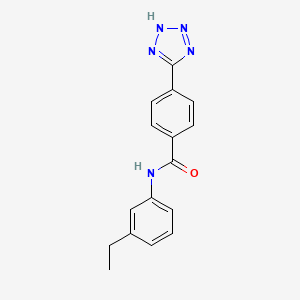
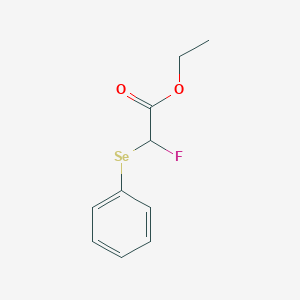
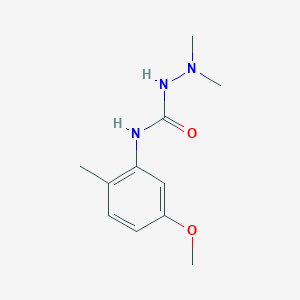
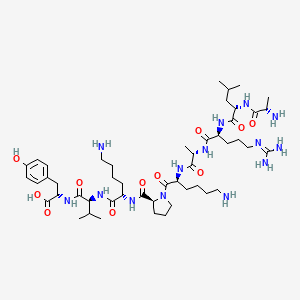
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
